Chlorosulfonic acid neopentyl ester Chlorosulfonic acid neopentyl ester
Brand Name: Vulcanchem
CAS No.: 764-08-9
VCID: VC4126232
InChI: InChI=1S/C5H11ClO3S/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3
SMILES: CC(C)(C)COS(=O)(=O)Cl
Molecular Formula: C5H11ClO3S
Molecular Weight: 186.66

Chlorosulfonic acid neopentyl ester

CAS No.: 764-08-9

Cat. No.: VC4126232

Molecular Formula: C5H11ClO3S

Molecular Weight: 186.66

* For research use only. Not for human or veterinary use.

Chlorosulfonic acid neopentyl ester - 764-08-9

Specification

CAS No. 764-08-9
Molecular Formula C5H11ClO3S
Molecular Weight 186.66
IUPAC Name 1-chlorosulfonyloxy-2,2-dimethylpropane
Standard InChI InChI=1S/C5H11ClO3S/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3
Standard InChI Key FOMUQBCOZUHIAR-UHFFFAOYSA-N
SMILES CC(C)(C)COS(=O)(=O)Cl
Canonical SMILES CC(C)(C)COS(=O)(=O)Cl

Introduction

Structural Identification and Molecular Properties

Chemical Identity

Chlorosulfonic acid neopentyl ester is systematically named 2,2-dimethylpropyl chloranesulfonate and alternatively referred to as 1-chlorosulfonyloxy-2,2-dimethylpropane . Key identifiers include:

PropertyValueSource
CAS Registry Number764-08-9
EC Number895-726-5
Molecular FormulaC5H11ClO3S\text{C}_5\text{H}_{11}\text{ClO}_3\text{S}
Molecular Weight186.66 g/mol
SMILES NotationCC(C)(C)COS(=O)(=O)Cl

The neopentyl group (C(CH3)3\text{C}(\text{CH}_3)_3) sterically shields the sulfonate group, reducing unintended side reactions while maintaining electrophilicity at the sulfur center .

Physicochemical Characteristics

Experimental and calculated properties include:

PropertyValueMethod
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3Calculated
Refractive Index1.4541.454Calculated

The compound’s stability under ambient conditions makes it suitable for storage and handling in industrial settings, though moisture sensitivity necessitates anhydrous environments .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The esterification of neopentyl alcohol (C(CH3)3CH2OH\text{C}(\text{CH}_3)_3\text{CH}_2\text{OH}) with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) is the primary synthetic route:

C(CH3)3CH2OH+ClSO3HC(CH3)3CH2OSO2Cl+H2O\text{C}(\text{CH}_3)_3\text{CH}_2\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{C}(\text{CH}_3)_3\text{CH}_2\text{OSO}_2\text{Cl} + \text{H}_2\text{O}

This exothermic reaction requires temperature control (0–5°C) and inert atmospheres to prevent hydrolysis . Pyridine or triethylamine is often added to scavenge HCl, driving the reaction to completion .

Industrial Manufacturing

Continuous flow reactors optimize yield (>90%>90\%) and purity by minimizing side products like dialkyl sulfates . Catalytic methods using diarylborinic acids enable site-selective sulfation of complex substrates, expanding utility in pharmaceutical synthesis . For example, the sulfation of β-lactamase inhibitors employs Me3N\cdotpSO3\text{Me}_3\text{N·SO}_3 complexes followed by ion-exchange chromatography to isolate products .

Reactivity and Mechanistic Insights

Hydrolysis and Solvolysis

Hydrolysis proceeds via nucleophilic attack at the sulfur atom, yielding neopentyl alcohol and chlorosulfonic acid:

C(CH3)3CH2OSO2Cl+H2OC(CH3)3CH2OH+ClSO3H\text{C}(\text{CH}_3)_3\text{CH}_2\text{OSO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{C}(\text{CH}_3)_3\text{CH}_2\text{OH} + \text{ClSO}_3\text{H}

In alcoholic solvents (e.g., n-propanol), solvolysis generates dialkyl ethers and sulfates, with competing SN_\text{N}1 and SN_\text{N}2 pathways depending on steric effects .

Sulfonation Reactions

The compound transfers sulfonate groups to nucleophiles (e.g., amines, phenols) under mild conditions. For instance, sulfamation of benzylamine derivatives using Me3N\cdotpSO3\text{Me}_3\text{N·SO}_3 yields biologically active sulfamates :

Ar-NH2+C(CH3)3CH2OSO2ClAr-NHSO3+C(CH3)3CH2Cl\text{Ar-NH}_2 + \text{C}(\text{CH}_3)_3\text{CH}_2\text{OSO}_2\text{Cl} \rightarrow \text{Ar-NHSO}_3^- + \text{C}(\text{CH}_3)_3\text{CH}_2\text{Cl}

This reactivity underpins its use in modifying flavonoids (e.g., quercetin) to enhance anti-inflammatory properties .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s ability to introduce sulfonate groups aids in drug design. For example, protocatechuic acid sulfates—synthesized via Et3N\cdotpSO3\text{Et}_3\text{N·SO}_3—inhibit interleukin-6 (IL-6) and vascular cell adhesion molecule-1 (VCAM-1), offering potential in cardiovascular therapeutics .

Materials Science

Sulfated polysaccharides (e.g., agarose sulfate) exhibit anticoagulant activity comparable to heparin. A modified chlorosulfonic acid-pyridine method sulfates agarose at 65°C, producing materials with tailored bioactivity .

Specialty Chemicals

Industrial applications include surfactants and ion-exchange resins. The neopentyl group’s stability allows sulfonation of heat-sensitive substrates, enabling innovations in polymer chemistry .

Comparative Analysis with Related Sulfonating Agents

AgentReactivityStabilityApplications
Chlorosulfonic AcidHighLowBulk sulfonation of aromatics
Sulfur Trioxide (SO3\text{SO}_3)Very HighLowIndustrial sulfation
Methanesulfonic AcidModerateHighAcid catalysis
Neopentyl EsterModerateHighSelective sulfonation

The neopentyl ester’s steric hindrance reduces unwanted polymerization, making it ideal for fine chemical synthesis .

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